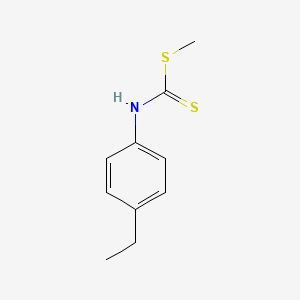

Methyl (4-ethylphenyl)carbamodithioate

説明

特性

分子式 |

C10H13NS2 |

|---|---|

分子量 |

211.4 g/mol |

IUPAC名 |

methyl N-(4-ethylphenyl)carbamodithioate |

InChI |

InChI=1S/C10H13NS2/c1-3-8-4-6-9(7-5-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChIキー |

JZJKHUBEFNGJSL-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)NC(=S)SC |

製品の起源 |

United States |

類似化合物との比較

Structural Modifications and Substituent Effects

The table below compares substituents, synthesis routes, and applications of Methyl (4-ethylphenyl)carbamodithioate with analogs:

Key Observations:

- Substituent Electronic Effects: The 4-ethyl group is electron-donating, enhancing the electron density of the phenyl ring compared to electron-withdrawing groups (e.g., -CF₃ in ). This may influence reactivity in cross-coupling reactions or binding interactions in biological systems.

- Synthetic Flexibility: Methoxy and benzooxazolyl derivatives () are synthesized via nucleophilic substitution or condensation, whereas trifluoromethyl/cyano analogs require specialized reagents for introducing strong electron-withdrawing groups .

- Biological Activity: Benzooxazolyl derivatives exhibit antibacterial activity due to the heterocyclic moiety , while methoxyphenyl analogs serve as intermediates for antifungal thiadiazoles . The ethyl group’s role in bioactivity remains underexplored but may offer a balance between hydrophobicity and steric bulk.

Physicochemical Properties

- Spectroscopic Data: NMR shifts for ethyl groups (e.g., δ ~1.2 ppm for CH₃ and δ ~2.6 ppm for CH₂ in ¹H-NMR) differ markedly from methoxy (δ ~3.8 ppm) or trifluoromethyl (δ ~120-130 ppm in ¹³C-NMR) groups, aiding structural characterization .

準備方法

Base-Mediated Reaction with Carbon Disulfide

The most common route involves reacting 4-ethylaniline with carbon disulfide (CS₂) in the presence of a base to form the intermediate dithiocarbamate salt. Sodium hydroxide or potassium hydroxide is typically used to deprotonate the amine, facilitating nucleophilic attack on CS₂.

Procedure :

-

Dithiocarbamate Formation :

-

Methylation :

Key Data :

Mechanistic Insight :

The base abstracts a proton from 4-ethylaniline, generating a nucleophilic amine that attacks CS₂ to form the dithiocarbamate anion. Subsequent alkylation with methyl iodide proceeds via an SN2 mechanism.

One-Pot Electrochemical Synthesis

Direct Oxidation of Amines

An electrochemical method avoids toxic reagents by oxidizing 4-ethylaniline and CS₂ in a single step. This approach uses a platinum anode and stainless-steel cathode in an undivided cell.

Procedure :

-

4-Ethylaniline (1.0 equiv) and CS₂ (2.0 equiv) are dissolved in acetonitrile with tetrabutylammonium bromide (TBAB) as the electrolyte.

-

A constant current (10 mA/cm²) is applied for 6–12 hours at room temperature.

Key Data :

Advantages :

Phosgene-Free Desulfurization

Using Phenyl Chlorothionoformate

This method replaces hazardous phosgene with phenyl chlorothionoformate for desulfurization. The two-step process ensures higher safety profiles.

Procedure :

-

Dithiocarbamate Synthesis :

-

4-Ethylaniline reacts with CS₂ and NaOH to form the sodium salt.

-

-

Desulfurization :

Key Data :

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. This method is ideal for high-throughput applications.

Procedure :

Key Data :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|

| Base-Mediated | 68–85 | High | Moderate (CS₂) |

| Electrochemical | 72–78 | Moderate | Low |

| Phenyl Chlorothionoformate | 63–70 | High | Low |

| Microwave | 80–88 | High | Moderate (DMSO) |

Optimization Strategies :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。